molecular formula C23H15N3O B3395873 Perampanel CAS No. 380917-97-5

Perampanel

Cat. No. B3395873
M. Wt: 349.4 g/mol
InChI Key: PRMWGUBFXWROHD-UHFFFAOYSA-N
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Description

Perampanel is a new anticonvulsant drug that has been approved by the FDA for the treatment of partial-onset seizures in adults and children over the age of 12. It is the first non-competitive antagonist of the AMPA receptor, and is believed to have potential in the treatment of other neurological disorders. Perampanel has a unique mechanism of action, and has been shown to have promising results in clinical trials.

Scientific Research Applications

Antiepileptic Efficacy and Mechanism Perampanel has been primarily investigated for its efficacy in treating epilepsy. Studies have shown that it significantly reduces seizure frequency and severity across a range of epilepsy types, including partial-onset seizures and primary generalized tonic-clonic seizures. Its unique action as a non-competitive AMPA receptor antagonist blocks the excitatory neurotransmission of glutamate, which is thought to reduce epileptic seizures (Potschka & Trinka, 2018; Nishida et al., 2018).

Neuroprotective Effects Beyond its antiepileptic properties, perampanel has shown neuroprotective effects in models of traumatic brain injury (TBI) and stroke. Studies have demonstrated that perampanel can protect the neurovascular unit, reduce brain edema, and improve cognitive function following TBI. It achieves these effects through mechanisms such as anti-inflammatory and antioxidative activities (Chen et al., 2021; Chen et al., 2016).

Application in Neurological Disorders Further research has explored perampanel's application in other neurological disorders. For instance, perampanel has been studied for its effects in the treatment of restless legs syndrome (RLS) and Lance–Adams syndrome, showing potential benefits in these conditions due to its AMPA receptor antagonism. These findings suggest that perampanel may offer therapeutic benefits beyond epilepsy, potentially addressing symptoms in a variety of neurological diseases (Garcia-Borreguero et al., 2017; Steinhoff et al., 2016).

Synergistic Effects with Other Treatments Additionally, there is evidence that perampanel can act synergistically with other treatments, such as dietary supplements like decanoic acid, to enhance seizure control. This synergy suggests that combining perampanel with other modalities could be a promising strategy for enhancing therapeutic outcomes in epilepsy and potentially other disorders (Augustin et al., 2018).

properties

IUPAC Name

2-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMWGUBFXWROHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191501
Record name Perampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water.
Details From FDA label.
Record name Perampanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The exact mechanism of action of perampanel in seizures is not yet determined, but it is known that perampanel decreases neuronal excitation by non-competitive ihibition of the AMPA receptor.
Record name Perampanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Perampanel

CAS RN

380917-97-5
Record name Perampanel
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Record name Perampanel [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perampanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perampanel
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URL https://comptox.epa.gov/dashboard/DTXSID80191501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile hydrate(4:3)
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Record name PERAMPANEL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H821664NPK
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Synthesis routes and methods I

Procedure details

A suspension of 0.11 g of 3-(2-cyanophenyl)-5-(2-pyridyl)-2 (1H)-pyridone, 0.12 g of phenyl boronic acid 0.1 g of copper acetate and 0.3 ml of triethylamine in 10 ml of methylene chloride was stirred at room temperature for overnight. To this were added 5 ml of concentrated aqueous ammonia, 10 ml of water and 40 ml of ethyl acetate and the organic layer was separated, washed with water and a saturated saline solution and dried over magnesium sulfate. The solvent was concentrated in vacuo and the residue was purified by a silica gel column chromatography (ethyl acetate:hexane=1:2) to give 0.06 g of the title product as pale yellow powder.
Name
3-(2-cyanophenyl)-5-(2-pyridyl)-2 (1H)-pyridone
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one hydrate (4.73 g, 3.25 mmol) and ethanol (small amount) was concentrated under reduced pressure, followed by adding ethyl acetate (small amount) to the residue before further concentration under reduced pressure. A 25% HBr/acetic acid solution (1.04 g, 4.2 mmol) was added to an ethyl acetate (30 mL) suspension containing the resultant residue, which was then stirred at room temperature for 3.5 hours. The precipitated solid was collected by filtration, washed with ethyl acetate (small amount), and then dried under reduced pressure to provide 1.28 g of the title compound as pale yellow crystals.
Name
3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one hydrate
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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